molecular formula C21H23FN4O3 B2565916 1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1797958-40-7

1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2565916
CAS No.: 1797958-40-7
M. Wt: 398.438
InChI Key: AVPCYHBRLHHMQE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a piperidine-carbonyl moiety linked to a 6-methylpyridazin-3-yloxy group. The 4-fluorophenyl group enhances metabolic stability and binding affinity through electron-withdrawing effects, while the pyridazine ring may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c1-14-2-7-19(24-23-14)29-18-8-10-25(11-9-18)21(28)15-12-20(27)26(13-15)17-5-3-16(22)4-6-17/h2-7,15,18H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPCYHBRLHHMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known by its CAS number 2034452-68-9, is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorophenyl group, a piperidine ring, and a pyridazinyl ether linkage, suggests that it may exhibit significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H21FN4O3C_{20}H_{21}FN_{4}O_{3}, with a molecular weight of 384.4 g/mol. The structural complexity arises from the combination of various functional groups that may influence its biological interactions.

Property Value
CAS Number2034452-68-9
Molecular FormulaC20H21FN4O3
Molecular Weight384.4 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cancer cells. These interactions may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer proliferation and survival.
  • Receptor Modulation: The presence of the piperidine and pyridazinyl moieties may allow for effective binding to specific receptors, altering cellular signaling pathways.

Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects.

Case Studies and Comparative Analysis

While specific case studies on this compound are scarce, comparisons can be drawn from studies involving related pyrazole derivatives:

  • Antiproliferative Activity: A study identified that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116 and OVCAR-8) due to their ability to inhibit kinase activity .
  • Synergistic Effects: Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines .

Future Directions

The potential therapeutic applications of 1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one warrant further investigation. Future research should focus on:

  • In vitro and In vivo Studies: Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.
  • Structure-Activity Relationship (SAR) Analysis: Understanding how variations in the chemical structure affect biological activity could lead to optimized derivatives with improved pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison with key examples:

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one

  • Structure : Contains a pyrazole ring instead of pyrrolidin-2-one, with a 4-chlorophenyl substituent and a piperidin-4-one carbonyl group.
  • Biological Activity : Exhibits broad-spectrum antimicrobial activity, attributed to the electron-withdrawing effects of the 4-fluorophenyl and 4-chlorophenyl groups, which enhance membrane penetration and target binding .
  • Crystallography : The crystal structure reveals intramolecular hydrogen bonds (C17—H17B···N2) stabilizing the planar pyrazole ring and intermolecular interactions (C14—H14A···F1) forming 2D layers. These features contrast with the target compound’s pyrrolidin-2-one flexibility, which may influence solubility and bioavailability .
  • Synthetic Yield: 76% yield via methanol-chloroform recrystallization, comparable to typical yields for fluorinated heterocycles .

{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone

  • Structure : Shares a piperidine-carbonyl group but replaces pyridazine with a pyrazolo[3,4-d]pyrimidine core. The 4-methanesulfonylphenyl group introduces strong electron-withdrawing and polar characteristics.
  • Pharmacological Implications : The methanesulfonyl group enhances solubility and target engagement via sulfone-mediated hydrogen bonding, a feature absent in the target compound’s 6-methylpyridazine moiety. This difference may alter selectivity for kinases or phosphodiesterases .

{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone

  • Structure : Similar to the above but substitutes the pyridine ring with a 6-methylpyridin-2-yl group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Activity Reference
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Fluorophenyl, 6-methylpyridazinyloxy Not reported (inferred) N/A
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Pyrazole 4-Chlorophenyl, 4-fluorophenyl Antimicrobial
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... Pyrazolo[3,4-d]pyrimidine 4-Methanesulfonylphenyl, methylpyrrolidine Kinase inhibition (inferred)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one ~451.5 2.8 1 7
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one 425.9 3.2 0 5
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... ~580.6 1.5 1 10

Research Findings and Implications

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and its analogs enhances binding to hydrophobic enzyme pockets, while chlorine in the pyrazole derivative increases antimicrobial potency .
  • Synthetic Feasibility : The target compound’s pyridazine-piperidine linkage poses synthetic challenges compared to pyrazole derivatives, which are often synthesized in higher yields (e.g., 76% for the pyrazole analog) .

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